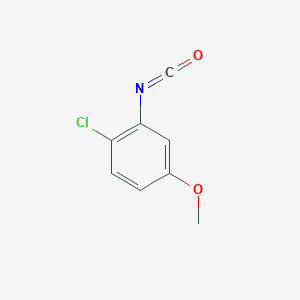
CID 16218927
概要
説明
. This compound is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes, including energy transfer and signal transduction.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of adenosine 2’,5’-diphosphate sodium salt involves the phosphorylation of adenosine. This process typically requires the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the selective formation of the 2’,5’-diphosphate derivative.
Industrial Production Methods
In an industrial setting, the production of adenosine 2’,5’-diphosphate sodium salt may involve large-scale phosphorylation reactions using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
Adenosine 2’,5’-diphosphate sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form adenosine 2’,5’-diphosphate.
Reduction: Reduction reactions can convert the compound back to adenosine.
Substitution: The phosphate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions may require catalysts such as palladium or platinum and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various phosphorylated derivatives of adenosine, which can have different biological activities and applications.
科学的研究の応用
Adenosine 2’,5’-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other nucleotides and nucleoside analogs.
Biology: The compound is used in studies related to cellular energy metabolism and signal transduction pathways.
Medicine: It has potential therapeutic applications in the treatment of diseases related to energy metabolism and cellular signaling.
Industry: The compound is used in the production of various biochemical reagents and diagnostic kits.
作用機序
The mechanism of action of adenosine 2’,5’-diphosphate sodium salt involves its interaction with specific enzymes and receptors in the body. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, thereby influencing various biochemical pathways. It can also bind to adenosine receptors, modulating cellular signaling and physiological responses.
類似化合物との比較
Similar Compounds
Adenosine 3’,5’-diphosphate: Another phosphorylated derivative of adenosine with different biological activities.
Adenosine monophosphate: A simpler phosphorylated derivative with distinct roles in cellular metabolism.
Adenosine triphosphate: A highly phosphorylated derivative that serves as a primary energy carrier in cells.
Uniqueness
Adenosine 2’,5’-diphosphate sodium salt is unique due to its specific phosphorylation pattern, which imparts distinct biochemical properties and applications compared to other adenosine derivatives. Its ability to participate in specific enzymatic reactions and signaling pathways makes it a valuable compound in various research and industrial applications.
特性
InChI |
InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22); | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPUPSOOFQPMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5NaO10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910694 | |
| Record name | 9-(2,5-Di-O-phosphonopentofuranosyl)-9H-purin-6-amine--sodium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108347-94-0 | |
| Record name | 9-(2,5-Di-O-phosphonopentofuranosyl)-9H-purin-6-amine--sodium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![4-(5-Isobutyl-[1,3,4]oxadiazol-2-yl)-piperidine](/img/structure/B3363934.png)


